

Phenylsulfamide Analogues: A Comparative Docking Analysis for Drug Discovery

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Compound of Interest

Compound Name: Phenylsulfamide

Cat. No.: B095276

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **phenylsulfamide** analogues based on molecular docking studies. By objectively presenting performance data and experimental methodologies, this document aims to facilitate the identification of promising candidates for further investigation in drug discovery programs.

Comparative Docking Performance of Phenylsulfamide Analogues

The following tables summarize the quantitative data from various docking studies of **phenylsulfamide** analogues against different protein targets. These tables provide a clear comparison of the binding affinities and inhibitory concentrations of the studied compounds.

Table 1: Docking Scores and Binding Affinities of **Phenylsulfamide** Analogues against Various Kinases

Compound ID	Target Kinase	Docking Score (kcal/mol)	Reference
4e	CSF1R	-8.5	[1]
4e	ErbB2	-8.2	[1]
4e	BRAF	-9.1	[1]
4e	MEK2	-7.9	[1]
4f	CSF1R	-8.3	[1]
4f	ErbB2	-8.0	[1]
4f	BRAF	-8.8	[1]
4f	MEK2	-7.5	[1]

Table 2: In Silico and In Vitro Activity of **Phenylsulfamide** Analogues against Dihydropteroate Synthase (DHPS)

Compound ID	Binding Affinity (kcal/mol)	MIC against E. coli (µg/mL)	Reference
1A	-	>250	[2]
1B	-7.8	100	[2]
1C	-8.1	50	[2]

Table 3: Binding Affinities of N-substituted Sulfonamides against Carbonic Anhydrase (1AZM)

Compound ID	Binding Affinity (kcal/mol)	Reference
3a	-6.90	[3] [4]
3f	-8.20	[3] [4]
Acetazolamide (Ref)	-5.25	[3] [4]

Table 4: Enzyme Inhibition Data for Phenylsulfonamide Analogues

Compound ID	Target Enzyme	IC50 (μM)	% Inhibition	Reference	:--- :--- :--- :--- 1						
Acetylcholine Esterase (AChE)	-	54.07%	[5]	1	Butyrylcholine Esterase (BChE)	-					
72.42%	[5]	2	Acetylcholine Esterase (AChE)	-	74.17%	[5]	2	Butyrylcholine Esterase			
(BChE)	-	69.11%	[5]	YM-1	Carbonic Anhydrase	-	-	[6]	YM-2	Urease	1.90
57.93%	[6]	MPO-0186	mPGES-1	0.49	-	[7]	5d	Carbonic Anhydrase II (CA-II)			
0.00690	-	[8]	Acetazolamide (Ref)	Carbonic Anhydrase II (CA-II)	0.9979	-	[8]				

Experimental Protocols

The following sections detail the generalized methodologies employed in the cited molecular docking studies. For specific parameters, please refer to the individual publications.

Molecular Docking Protocol

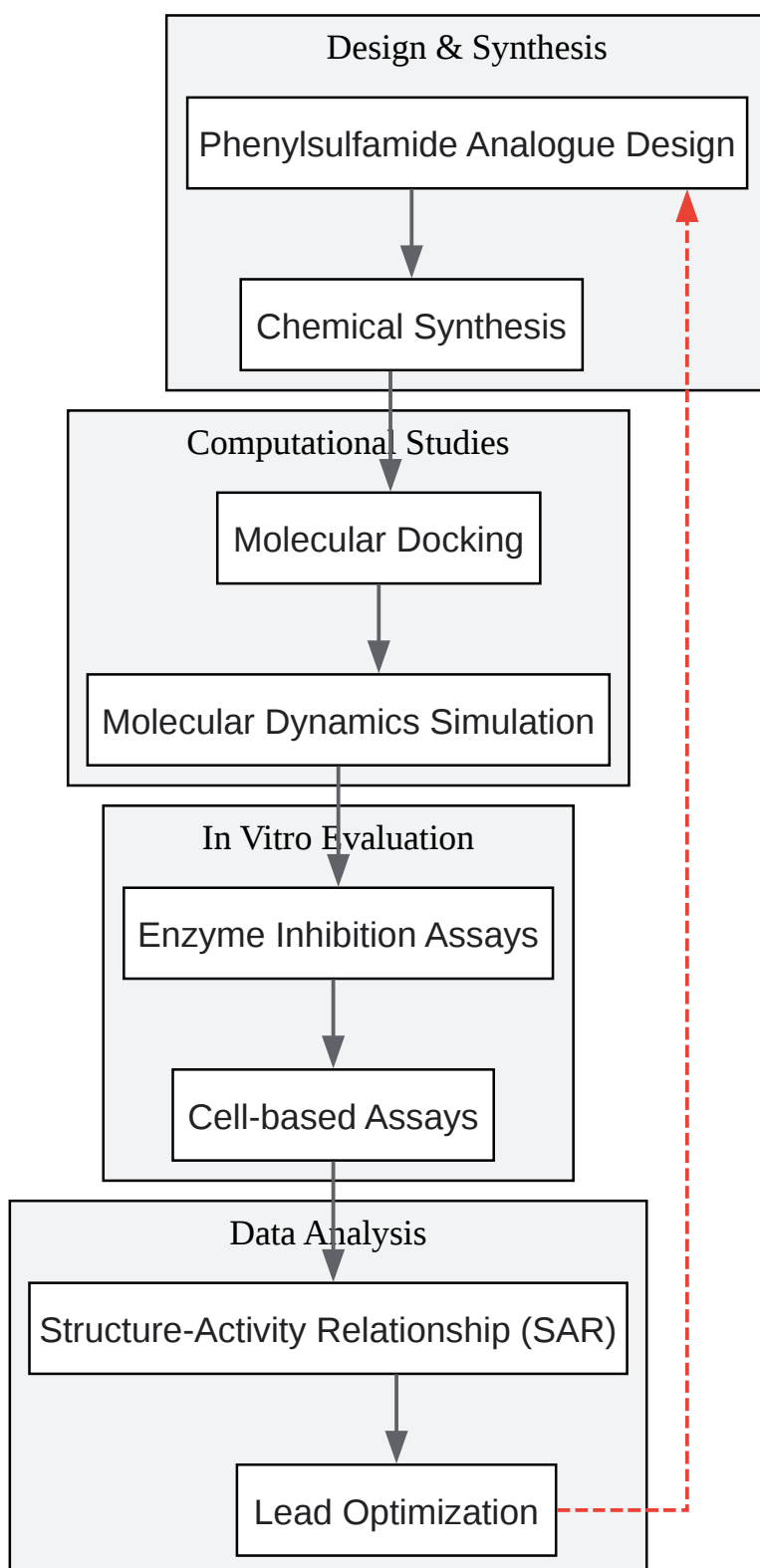
A generalized workflow for the molecular docking studies of **phenylsulfamide** analogues is as follows:

- **Protein Preparation:** The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms. The protein structure is then energy minimized to relieve any steric clashes.
- **Ligand Preparation:** The 2D structures of the **phenylsulfamide** analogues are drawn using chemical drawing software and converted to 3D structures. The ligands are then subjected to energy minimization using a suitable force field (e.g., MMFF94).
- **Docking Simulation:** Molecular docking is performed using software such as AutoDock, MOE (Molecular Operating Environment), or Schrödinger Suite. The prepared ligand is placed in the defined active site of the prepared protein. A grid box is generated around the active site to define the search space for the ligand. The docking algorithm then explores various conformations and orientations of the ligand within the active site and calculates the binding affinity or docking score for each pose.
- **Analysis of Results:** The docking results are analyzed to identify the best binding pose for each ligand based on the docking score and the interactions with the amino acid residues in

the active site. The interactions, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode of the analogues.

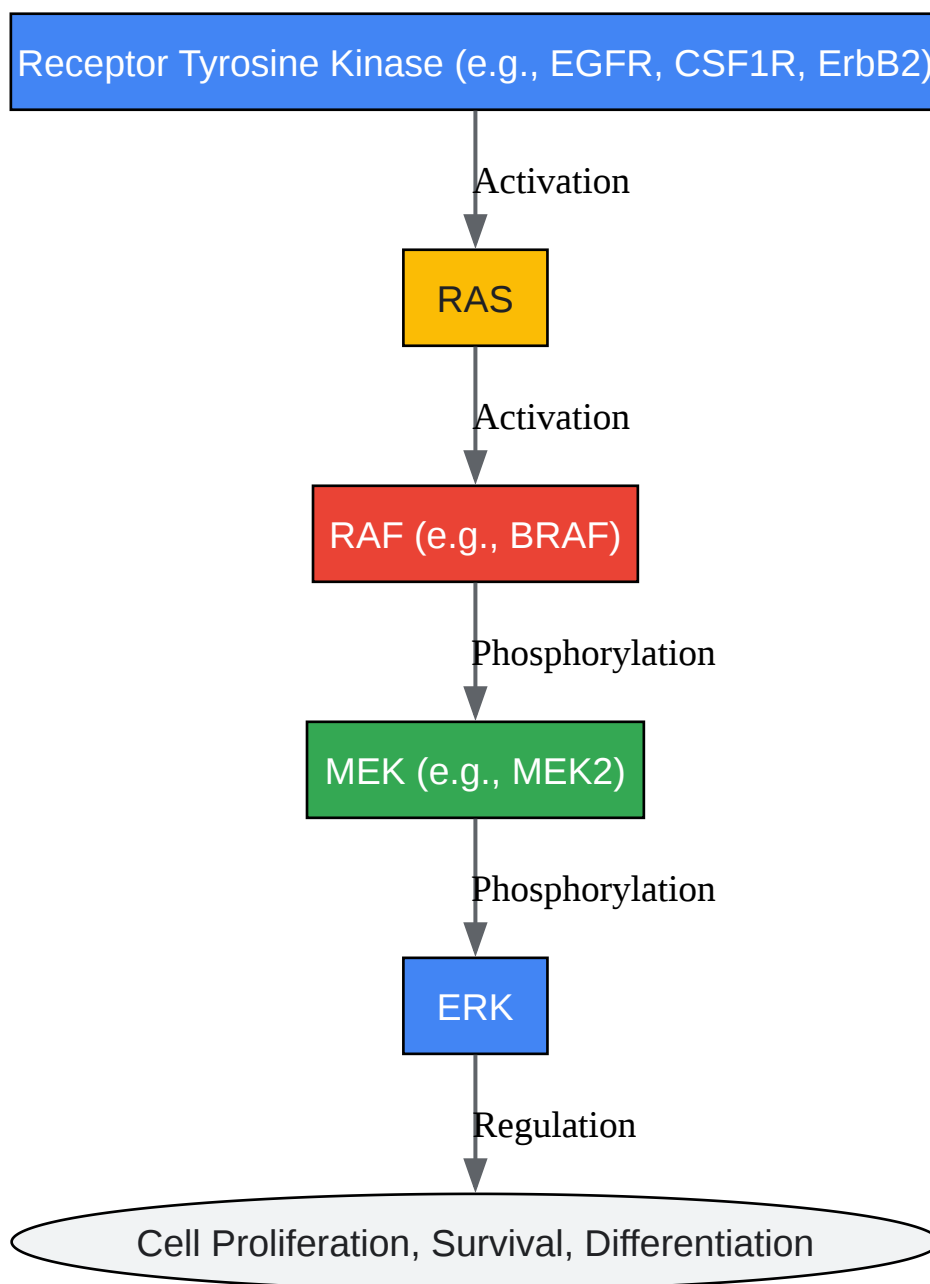
Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by **phenylsulfamide** analogues and a general experimental workflow for their study.



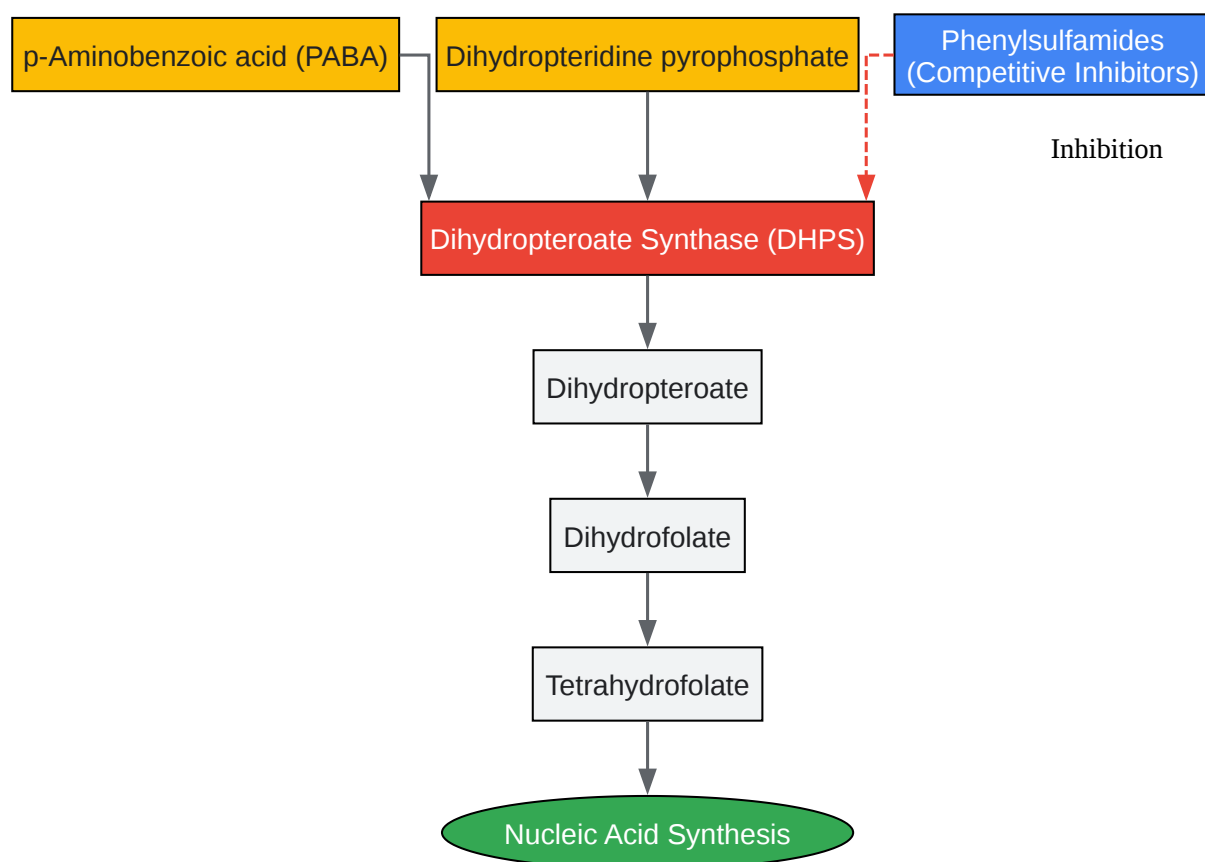
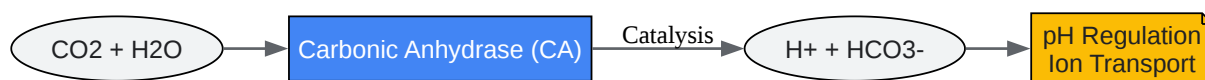
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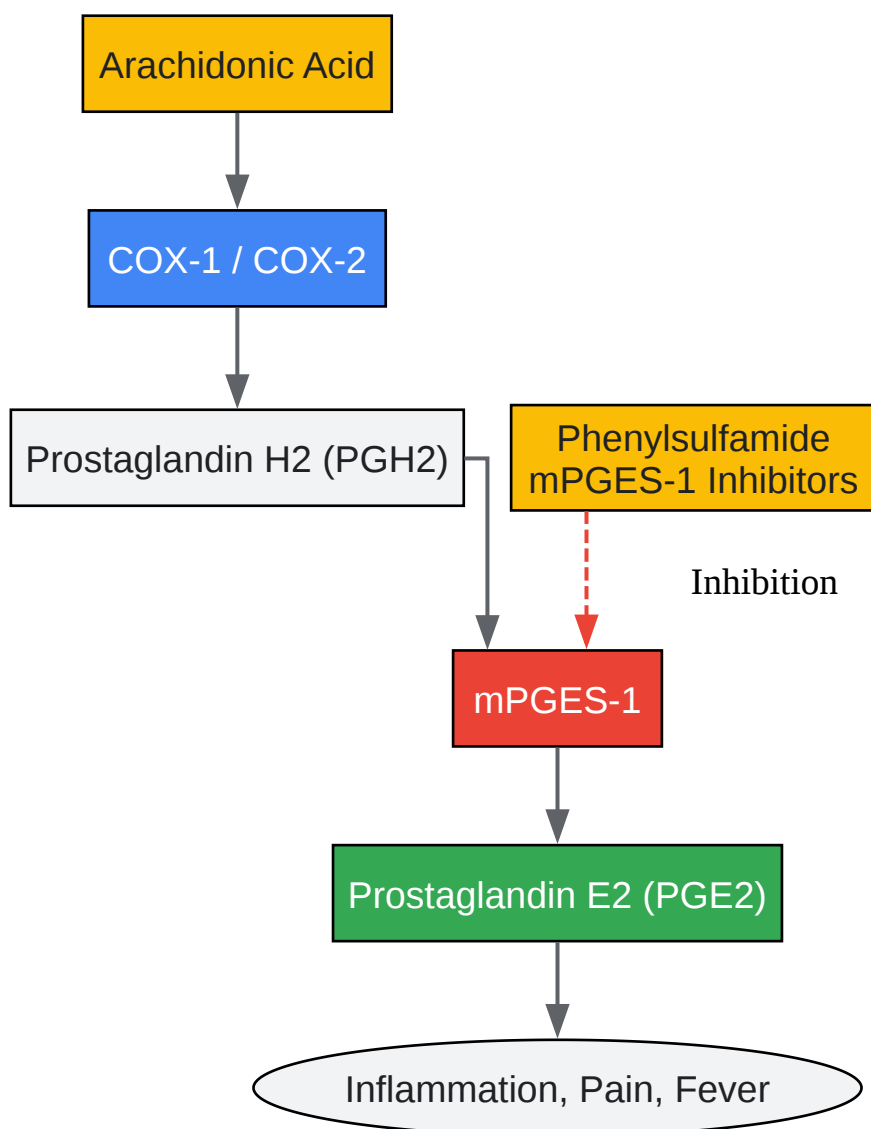
Caption: A general workflow for the design, evaluation, and optimization of **phenylsulfamide** analogues.



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Caption: The RAS-RAF-MEK-ERK signaling pathway, a common target in cancer therapy.[1]





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